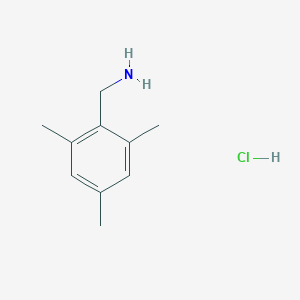

(2,4,6-Trimethylphenyl)methanamine hydrochloride

説明

Significance of Sterically Hindered Amines in Contemporary Organic Chemistry

Sterically hindered amines, characterized by bulky substituents near the nitrogen atom, play a crucial role in modern organic chemistry. enamine.netnih.gov The presence of these large groups can dramatically influence the reactivity and selectivity of chemical reactions. nih.gov For instance, the bulky nature of these amines can prevent unwanted side reactions by physically blocking access to the reactive center. enamine.net This steric shielding is a powerful tool for chemists, allowing for precise control over reaction outcomes.

In the realm of medicinal chemistry, incorporating sterically hindered amines into drug candidates can enhance their metabolic stability and solubility. enamine.net The bulky groups can protect the molecule from enzymatic degradation in the body, leading to a longer duration of action. Furthermore, these amines are instrumental in the synthesis of N-heterocyclic carbenes (NHCs), a class of organocatalysts that have revolutionized various chemical transformations. rsc.orgprinceton.eduacs.org The steric bulk of the amine precursor is directly transferred to the resulting NHC, influencing its catalytic activity and selectivity.

The mesityl group (2,4,6-trimethylphenyl) is a frequently employed bulky substituent in the design of sterically hindered molecules. wikipedia.org Its three methyl groups provide a significant steric shield, making it an ideal building block for creating highly hindered environments. wikipedia.org

Overview of Research Trajectories for (2,4,6-Trimethylphenyl)methanamine Hydrochloride and Related Mesityl Derivatives

Research concerning this compound and its derivatives is multifaceted, touching upon fundamental synthesis, structural analysis, and application-driven investigations. A primary focus of current research is the development of efficient synthetic routes to this and related bulky amines. One common strategy involves the reduction of the corresponding nitrile, 2,4,6-trimethylbenzonitrile, or the reductive amination of mesitaldehyde. The subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.

A significant area of application for these compounds is in coordination chemistry and catalysis. The free base, (2,4,6-Trimethylphenyl)methanamine, can act as a ligand for transition metals. The steric bulk of the mesityl group can stabilize low-coordinate metal centers and influence the catalytic activity of the resulting metal complexes. wikipedia.org For example, palladium complexes bearing sterically demanding ligands have shown high activity in norbornene polymerization. acs.org

Furthermore, (2,4,6-Trimethylphenyl)methanamine serves as a crucial precursor for the synthesis of more complex molecules, particularly N-heterocyclic carbenes (NHCs). wikipedia.org The reaction of the corresponding diamine derivative with an appropriate cyclizing agent yields imidazolinium salts, which are direct precursors to NHCs. researchgate.net These NHCs, bearing the bulky mesityl groups, are highly effective catalysts in a variety of organic reactions, including cross-coupling and metathesis reactions. wikipedia.org

The structural properties of mesityl-containing compounds are also of significant interest. X-ray crystallography studies on various mesityl derivatives have provided valuable insights into the influence of the bulky group on molecular geometry, including bond lengths and angles. iucr.orgnih.govresearchgate.netiucr.org This fundamental understanding is crucial for the rational design of new catalysts and materials with specific steric and electronic properties.

While direct research on the material science applications of this compound is still emerging, the broader class of mesitylene-based compounds has shown promise in areas such as the synthesis of porous polymers and as components in sensing applications. chemicalbook.com The unique structural and electronic properties imparted by the mesityl group make it a promising scaffold for the development of novel functional materials.

Structure

3D Structure of Parent

特性

IUPAC Name |

(2,4,6-trimethylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-7-4-8(2)10(6-11)9(3)5-7;/h4-5H,6,11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPQBWYHCOHVAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Strategies for 2,4,6 Trimethylphenyl Methanamine Hydrochloride and Its Precursors

Chemo- and Regioselective Methodologies in Arylmethanamine Synthesis

The synthesis of arylmethanamines, particularly those with bulky substituents, relies heavily on chemo- and regioselective methods to ensure the desired product is formed with high purity and yield. Reductive amination is a cornerstone technique, converting a carbonyl group to an amine through an intermediate imine. wikipedia.org For (2,4,6-Trimethylphenyl)methanamine, this typically involves the reaction of 2,4,6-trimethylbenzaldehyde (B22134) with an ammonia (B1221849) source, followed by reduction.

The choice of reducing agent is critical for chemoselectivity. nih.gov Mild hydride reagents are often preferred because they can selectively reduce the imine intermediate without affecting the starting aldehyde. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is particularly effective for direct, one-pot reductive aminations because it is less reactive towards aldehydes and ketones but readily reduces the protonated imine formed in situ. nih.govcommonorganicchemistry.com This selectivity is crucial in a one-pot reaction where both the starting aldehyde and the intermediate imine are present simultaneously. nih.gov Alternative reagents like sodium cyanoborohydride (NaBH₃CN) are also used, especially under mildly acidic conditions which favor iminium ion formation. masterorganicchemistry.comcommonorganicchemistry.com

For sterically demanding substrates, reaction conditions may require optimization. Lewis acids can be employed to activate the carbonyl group, facilitating the initial nucleophilic attack by the amine. commonorganicchemistry.com The synthesis of hindered tertiary amines has been achieved via direct reductive amination using trichlorosilane (B8805176) as a reducing agent. nih.gov Furthermore, catalytic hydrogenation over metals like palladium or nickel offers another route, though it may require harsher conditions and can sometimes lead to side reactions if other reducible functional groups are present. wikipedia.orgresearchgate.net

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Features |

|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE) | Mild and selective for imines over aldehydes; sensitive to water. commonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (B145695) (EtOH) | Effective in mildly acidic conditions; less sensitive to water than NaBH(OAc)₃. commonorganicchemistry.com |

| Sodium Borohydride (B1222165) (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Can reduce aldehydes; typically added after imine formation is complete. commonorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Pd, Ni) | Ethanol (EtOH), Ethyl Acetate (EtOAc) | Atom-economical; may require higher pressure/temperature. wikipedia.org |

Development of Sustainable Synthetic Routes for Sterically Hindered Amines

Modern synthetic chemistry emphasizes the development of sustainable or "green" methodologies that minimize waste, reduce energy consumption, and use less hazardous materials. rsc.org For the synthesis of sterically hindered amines, this translates to favoring one-pot reactions, employing catalytic methods over stoichiometric reagents, and choosing environmentally benign solvents.

Direct reductive amination is inherently more sustainable than multi-step processes as it combines imine formation and reduction into a single operation, avoiding the need to isolate and purify the intermediate imine. wikipedia.orgnih.gov This reduces solvent usage and waste generation. rsc.org The development of efficient catalysts is a key area of research. Homogeneous nickel-based catalysts, for example, have been developed for the reductive amination of carbonyl compounds with ammonia and molecular hydrogen, offering a cost-effective and sustainable pathway to primary amines. rsc.org Such catalytic systems are highly atom-economical and avoid the waste associated with stoichiometric hydride reagents. rsc.org

Table 2: Principles of Green Chemistry in Amine Synthesis

| Principle | Application in (2,4,6-Trimethylphenyl)methanamine Synthesis |

|---|---|

| Atom Economy | Using catalytic hydrogenation (H₂) or hydrogen borrowing from alcohols instead of stoichiometric hydride reagents. wikipedia.orgrsc.org |

| Waste Prevention | Employing one-pot procedures like direct reductive amination to eliminate intermediate isolation steps. nih.gov |

| Catalysis | Developing base-metal catalysts (e.g., Ni) to replace precious metal catalysts (e.g., Pd, Rh) and stoichiometric reagents. rsc.orgrsc.org |

| Safer Solvents | Replacing chlorinated solvents like DCE with greener alternatives such as ethanol or exploring solvent-free conditions. |

| Energy Efficiency | Designing reactions that proceed under mild conditions (room temperature, atmospheric pressure) to reduce energy consumption. wikipedia.org |

Asymmetric Synthetic Approaches to Chiral Derivatives Incorporating the (2,4,6-Trimethylphenyl)Moiety

Creating chiral amines, where the carbon atom attached to the nitrogen is a stereocenter, requires asymmetric synthesis methodologies. For a molecule like (2,4,6-Trimethylphenyl)methanamine, this involves establishing chirality at the benzylic carbon. A powerful and widely used strategy involves the use of a chiral auxiliary. wikipedia.org

The Ellman tert-butanesulfinamide methodology is a preeminent example. yale.edursc.org In this approach, an enantiopure tert-butanesulfinamide is condensed with the parent aldehyde (2,4,6-trimethylbenzaldehyde) to form an N-sulfinylimine. The tert-butanesulfinyl group acts as a potent chiral auxiliary, directing the diastereoselective addition of a hydride reagent to the C=N double bond. wikipedia.orgcas.cn Subsequent acidic hydrolysis removes the sulfinyl group to yield the desired chiral primary amine hydrochloride with high enantiomeric excess. wikipedia.orgnih.gov This method is highly reliable for a broad range of substrates and has been employed on large scales. yale.edursc.org

Another major approach is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. This can be achieved through the asymmetric hydrogenation of a prochiral imine precursor derived from 2,4,6-trimethylbenzaldehyde. Chiral transition metal complexes, often based on iridium, rhodium, or ruthenium with chiral phosphine (B1218219) ligands, can catalyze the enantioselective addition of hydrogen across the C=N bond. Organocatalysis, using small chiral organic molecules to catalyze the reaction, also presents a viable, metal-free alternative for asymmetric reductions or related transformations. yale.edu

Table 3: Asymmetric Strategies for Chiral (2,4,6-Trimethylphenyl)methanamine Synthesis

| Strategy | Description | Advantages |

|---|---|---|

| Chiral Auxiliary (Ellman's Method) | Condensation with enantiopure tert-butanesulfinamide, followed by diastereoselective reduction and hydrolysis. rsc.orgnih.gov | High stereoselectivity, broad substrate scope, reliable and well-established. yale.educas.cn |

| Asymmetric Catalytic Hydrogenation | Reduction of a prochiral imine using H₂ and a chiral transition metal catalyst. | High atom economy, low catalyst loading, generates minimal waste. |

| Organocatalysis | Use of a chiral small-molecule catalyst to promote enantioselective reduction or related C-N bond formation. yale.edu | Metal-free, often milder reaction conditions. |

Scale-Up Considerations for Laboratory and Pilot-Scale Research

Transitioning a synthetic route from a laboratory (milligram-to-gram) scale to a pilot-plant (kilogram) scale introduces significant challenges that must be addressed to ensure the process is safe, efficient, and economically viable. enamine.net

Key considerations include:

Reaction Energetics: Many reductions, particularly those using metal hydrides, are highly exothermic. On a large scale, the heat generated can be difficult to dissipate, potentially leading to thermal runaways. Pilot-plant reactors require sophisticated cooling systems and careful control over the rate of reagent addition.

Reagent Selection and Cost: Reagents that are convenient on a lab scale may be prohibitively expensive or difficult to handle in large quantities. For example, while specialized borohydride reagents like NaBH(OAc)₃ are effective, their cost and the stoichiometry required can be a significant factor on a pilot scale. Catalytic methods, which use small amounts of a reusable catalyst, are often more economically attractive for large-scale production. chemrxiv.org

Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is crucial, especially for heterogeneous reactions like catalytic hydrogenations. Inefficient mixing can lead to localized "hot spots," low reaction rates, and inconsistent product quality.

Work-up and Purification: Procedures that are simple in the lab, such as liquid-liquid extractions and flash column chromatography, become cumbersome and generate large volumes of solvent waste on a pilot scale. Crystallization is the preferred method for purification at scale. Developing a robust crystallization procedure for the final hydrochloride salt is critical for achieving high purity. This involves screening various solvent systems and carefully controlling parameters like temperature, cooling rate, and agitation.

Safety and Handling: The handling of large quantities of flammable solvents, pyrophoric catalysts (like palladium on carbon), and corrosive reagents (like hydrochloric acid) requires stringent safety protocols and specialized equipment to minimize risks to personnel and the environment. chemrxiv.org The potential for generating gaseous byproducts, such as hydrogen during quenching of hydride reagents, must also be managed safely.

Table 4: Scale-Up Challenges and Mitigation Strategies

| Challenge | Laboratory Scale | Pilot Scale | Mitigation Strategy |

|---|---|---|---|

| Heat Management | Easily dissipated in a small flask. | Significant heat accumulation. | Controlled addition rates, efficient reactor cooling systems. |

| Purification | Column chromatography. | Impractical, high solvent waste. | Development of robust crystallization/recrystallization protocols. |

| Reagent Cost | Less critical. | Major economic driver. | Switch to less expensive reagents or catalytic processes. chemrxiv.org |

| Safety | Small quantities, manageable risks. | Large quantities, significant hazards. | Process hazard analysis (PHA), use of closed systems, engineered safety controls. |

Mechanistic Investigations of 2,4,6 Trimethylphenyl Methanamine Hydrochloride Reactivity

Role of Steric Hindrance from the 2,4,6-Trimethylphenyl Group in Reaction Pathways

The reactivity of (2,4,6-Trimethylphenyl)methanamine hydrochloride is significantly influenced by the steric bulk of the 2,4,6-trimethylphenyl (mesityl) group. This group, characterized by three methyl substituents positioned symmetrically on the benzene ring, creates a sterically crowded environment around the aminomethyl functional group. wikipedia.org This steric hindrance plays a crucial role in dictating the feasible reaction pathways by impeding the approach of reactants to the reactive center.

The mesityl group acts as a large blocking group, a property that is often exploited in organometallic chemistry and asymmetric catalysis to stabilize low coordination number metal centers or to enhance diastereo- or enantioselectivity. wikipedia.org In the context of (2,4,6-Trimethylphenyl)methanamine, this steric buttressing has several implications:

Modulation of Nucleophilicity: While the amine group is inherently nucleophilic, the flanking methyl groups on the aromatic ring can restrict its ability to participate in certain substitution reactions, particularly those requiring a specific trajectory for nucleophilic attack, such as SN2 reactions. researchgate.net

Influence on Condensation Reactions: In reactions like imine formation, the steric bulk can affect the rate and equilibrium of the reaction. The approach to the carbonyl carbon of an aldehyde or ketone is hindered, potentially requiring more forcing conditions (e.g., higher temperatures or longer reaction times) to proceed effectively.

Direction of Electrophilic Attack: In reactions where the aromatic ring itself is subject to electrophilic attack, the methyl groups direct incoming electrophiles to positions not sterically shielded, although the primary reactivity is associated with the aminomethyl group.

The table below summarizes the impact of the mesityl group's steric hindrance on different reaction types.

| Reaction Type | Effect of Steric Hindrance | Probable Outcome |

| SN2 Substitution | High | Reduced reactivity; slower reaction rates. researchgate.net |

| Acylation | Moderate to High | May require more reactive acylating agents or catalysts. |

| Imine Formation | Moderate | Slower reaction rates compared to less hindered amines. |

| Coordination Chemistry | Significant | Formation of bulky ligands that stabilize specific metal oxidation states. wikipedia.org |

Proton Transfer Dynamics and Basicity Studies in Non-Aqueous Media

The basicity of an amine is a measure of the availability of its lone pair of electrons to accept a proton. In (2,4,6-Trimethylphenyl)methanamine, the electronic properties of the benzylamine scaffold are modulated by the steric and electronic effects of the mesityl group. While alkyl groups are typically electron-donating, which would be expected to increase basicity, the steric hindrance imposed by the ortho-methyl groups can significantly alter the solvation of the protonated form (the ammonium (B1175870) ion), thereby affecting its stability and, consequently, the amine's basicity.

In non-aqueous media, the dynamics of proton transfer are heavily influenced by the solvent's properties (e.g., polarity, hydrogen-bonding capability). For sterically hindered amines like (2,4,6-Trimethylphenyl)methanamine, the pKa can differ substantially from that of less hindered analogues. Studies on related sterically buttressed amines have shown that steric inhibition of solvation leads to weaker basicity in aqueous solutions. researchgate.net This effect is expected to persist in polar non-aqueous solvents where solvation of the conjugate acid is a key stabilizing factor.

The central question when evaluating the basicity of a nitrogen-containing compound is the reactivity and availability of the lone pair on the nitrogen atom. libretexts.org For (2,4,6-Trimethylphenyl)methanamine, the benzylic carbon separates the amine from the aromatic ring, meaning the nitrogen lone pair does not directly participate in aromatic resonance, unlike in 2,4,6-trimethylaniline. libretexts.org However, the steric environment created by the mesityl group remains a dominant factor.

The table below compares the expected basicity trends.

| Compound | Key Structural Feature | Expected Relative Basicity | Rationale |

| Benzylamine | Unsubstituted Phenyl Group | Baseline | Standard benzylic amine. |

| (2,4,6-Trimethylphenyl)methanamine | Mesityl Group | Lower than Benzylamine | Steric hindrance impedes solvation of the conjugate acid. researchgate.net |

| 2,4,6-Trimethylaniline (Mesidine) | Amine directly on the ring | Significantly Lower | Nitrogen lone pair is delocalized into the aromatic π-system. libretexts.org |

Proton transfer dynamics can be investigated using techniques like NMR spectroscopy to measure the rates of proton exchange. For this compound, it is hypothesized that the rate of proton transfer to and from the nitrogen would be slower than in non-hindered primary amines due to the steric shielding of the N-H protons.

Nucleophilic Reactivity in Complex Organic Transformations

(2,4,6-Trimethylphenyl)methanamine serves as a primary amine nucleophile in a variety of organic transformations. Its reactivity is a balance between the inherent nucleophilicity of the primary amine and the steric constraints imposed by the ortho-methyl groups of the mesityl substituent. This steric hindrance can be leveraged to achieve selectivity in complex reactions.

Nucleophilic substitution reactions are a common and versatile reaction type in organic chemistry. pressbooks.pub (2,4,6-Trimethylphenyl)methanamine can participate in these reactions, for example, by reacting with alkyl halides or activated aryl halides. However, its effectiveness is often substrate-dependent. In classical SNAr (Nucleophilic Aromatic Substitution) reactions, which typically proceed via a two-step addition-elimination mechanism, the bulky nucleophile may slow the initial addition step. nih.govyoutube.com

Recent research has shown that many SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly when strong electron-withdrawing groups are absent. nih.gov The bulky nature of the mesityl group could favor or disfavor such pathways depending on the transition state geometry.

Key applications of its nucleophilic character include:

Synthesis of Bulky Ligands: Similar to 2,4,6-trimethylaniline, this amine can be used to synthesize bulky ligands for transition metal catalysis. The condensation with diketones or dialdehydes can yield sterically demanding diimine ligands. wikipedia.org

Amide Bond Formation: It readily reacts with activated carboxylic acid derivatives (e.g., acid chlorides, anhydrides) to form sterically hindered amides. These amides can exhibit interesting conformational properties and resistance to hydrolysis.

Reductive Amination: It can be used in reductive amination reactions with aldehydes and ketones to produce secondary amines, where the steric bulk can influence the stereochemical outcome of the reduction step.

Kinetic and Thermodynamic Profiling of Key Reactions

The kinetic and thermodynamic profile of reactions involving this compound is intrinsically linked to the steric and electronic properties of the mesityl group. Kinetic studies focus on the rate of reaction, which is often influenced by the activation energy, while thermodynamic studies examine the relative stability of reactants and products. youtube.com

Kinetic Considerations: The rate of reactions where (2,4,6-Trimethylphenyl)methanamine acts as a nucleophile is generally expected to be lower than that of less hindered amines like benzylamine. The steric hindrance from the two ortho-methyl groups increases the activation energy for the approach of the nucleophile to the electrophilic center. For instance, in acylation reactions, the formation of the tetrahedral intermediate is sterically impeded, leading to a slower reaction rate. Kinetic studies of aminolysis reactions have shown that the reaction mechanism can shift from stepwise to concerted depending on the stability of the tetrahedral intermediate. nih.gov The significant steric hindrance in intermediates derived from (2,4,6-Trimethylphenyl)methanamine would likely destabilize them, favoring a concerted pathway.

A hypothetical kinetic and thermodynamic profile for the reaction with a generic electrophile is presented below.

| Parameter | Effect of the 2,4,6-Trimethylphenyl Group |

| Activation Energy (Ea) | Increased (relative to less hindered amines) |

| Reaction Rate (k) | Decreased |

| Thermodynamic Stability of Product | Potentially decreased due to steric strain |

| Equilibrium Constant (Keq) | May be smaller if product is sterically strained |

Computational Exploration of Reaction Mechanisms

Computational chemistry provides powerful tools for exploring the mechanisms of chemical reactions, allowing for the study of transition states, intermediates, and reaction pathways that may be difficult to observe experimentally. montclair.edu For reactions involving (2,4,6-Trimethylphenyl)methanamine, computational analysis can elucidate the precise role of the mesityl group's steric and electronic effects.

Methods of Analysis:

Potential Energy Surface (PES) Mapping: By calculating the energies of different molecular conformations and arrangements, a potential energy surface can be mapped out. This allows for the identification of stationary points, such as reactants, products, intermediates, and transition states. smu.edu

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation can be performed to confirm that it connects the desired reactants and products, providing a detailed view of the reaction path. smu.edu

Density Functional Theory (DFT): DFT methods are commonly used to calculate the electronic structure and energies of the molecules involved, providing a good balance between accuracy and computational cost for systems of this size.

Natural Bond Orbital (NBO) Analysis: This analysis can be used to study charge distribution, orbital interactions, and the nature of bonding in reactants, intermediates, and transition states, offering insights into how the mesityl group influences electronic properties.

Specific Applications for (2,4,6-Trimethylphenyl)methanamine: Computational studies can quantify the steric hindrance by calculating steric energy or mapping the steric field around the molecule. This can be used to predict which reaction pathways are disfavored. For example, in a nucleophilic substitution reaction, the energy barrier for different angles of attack could be calculated, demonstrating the steric impediment caused by the ortho-methyl groups. Furthermore, the effect of the mesityl group on the pKa can be modeled by calculating the energetics of the protonation-deprotonation equilibrium in different solvent models, corroborating experimental findings on the impact of steric hindrance on basicity.

Advanced Structural Analysis and Intermolecular Interactions

Single Crystal X-ray Diffraction Studies of (2,4,6-Trimethylphenyl)methanamine Hydrochloride and Its Crystalline Derivatives

Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise atomic arrangement within a crystalline solid. ucl.ac.uk While specific diffraction data for this compound is not detailed in the available literature, extensive studies on its crystalline derivatives provide critical insights into the structural behavior of the 2,4,6-trimethylphenyl moiety. Analysis of these related structures reveals how the bulky aromatic group dictates molecular geometry and influences crystal lattice formation.

Several key crystalline derivatives have been structurally elucidated, including amides, amines, and ammonium (B1175870) salts. For instance, the crystal structure of N-(2,4,6-Trimethylphenyl)formamide was determined to be monoclinic, belonging to the P2/c space group. researchgate.net Another derivative, N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine, crystallizes in the monoclinic system with a P21/c space group. nih.gov A more complex derivative, (2,4,6-Trimethylphenyl){2-[N-(2,4,6-trimethylphenyl)formamido]ethyl}ammonium chloride, which features a chloride anion similar to the target compound, has also been characterized. researchgate.net

The crystallographic parameters for these representative derivatives are summarized in the table below, illustrating the common crystal systems adopted by such compounds.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| N-(2,4,6-Trimethylphenyl)formamide | C10H13NO | Monoclinic | P2/c | a = 14.2766(6) Å, b = 7.0676(2) Å, c = 13.8598(6) Å, β = 118.736(2)° | researchgate.net |

| N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine | C12H14N2S | Monoclinic | P21/c | a = 14.2766(6) Å, b = 7.0676(2) Å, c = 13.8598(6) Å, β = 118.736(2)° | nih.gov |

| (2,4,6-Trimethylphenyl){2-[N-(2,4,6-trimethylphenyl)formamido]ethyl}ammonium chloride | C21H29N2O+·Cl− | - | - | - | researchgate.net |

Conformational Analysis in Solution and Solid State

Conformational analysis examines the spatial arrangement of atoms in a molecule and the energy associated with different arrangements. lumenlearning.com In the solid state, the conformation is fixed within the crystal lattice and can be precisely determined by SCXRD. The steric hindrance imposed by the methyl groups at positions 2 and 6 of the phenyl ring is a dominant factor in the conformation of these compounds.

This steric pressure forces adjacent functional groups to rotate out of the plane of the aryl ring. In the crystal structure of N-(2,4,6-Trimethylphenyl)formamide, the formamide (B127407) moiety is significantly twisted relative to the phenyl ring, with a measured dihedral angle of 68.06 (10)°. researchgate.net A similar effect is observed in N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine, where the dihedral angle between the 1,3,5-trimethylbenzene and 1,3-thiazol-2-amine groups is 73.15 (4)°. nih.gov In the case of (2,4,6-Trimethylphenyl){2-[N-(2,4,6-trimethylphenyl)formamido]ethyl}ammonium chloride, the two phenyl rings are nearly parallel, with a small dihedral angle of 6.13 (1)° between them. researchgate.net

These solid-state conformations highlight the critical role of the bulky trimethylphenyl group in defining the molecule's three-dimensional shape. While solution-state studies, often employing Nuclear Magnetic Resonance (NMR) spectroscopy, would provide insight into dynamic conformational equilibria, the available data primarily focuses on the fixed conformations within the crystalline environment.

Elucidation of Hydrogen Bonding Networks and Supramolecular Architectures

The nature of the hydrogen bonding is highly dependent on the functional groups present. In the ammonium chloride derivative, (2,4,6-Trimethylphenyl){2-[N-(2,4,6-trimethylphenyl)formamido]ethyl}ammonium chloride, intermolecular N—H···Cl hydrogen bonds link the cations and anions, forming chains that extend along the crystallographic c-axis. researchgate.net This interaction is directly analogous to the primary hydrogen bonding expected in the crystal structure of this compound.

In other derivatives, different hydrogen bonding patterns emerge:

N-(2,4,6-Trimethylphenyl)formamide: Molecules are linked by N—H⋯O hydrogen bonds, creating infinite chains along the c-axis. researchgate.net

N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine: Molecules form inversion dimers through pairs of N—H···N hydrogen bonds, resulting in a characteristic R22(8) ring motif. nih.gov

These examples demonstrate the versatility of the (2,4,6-trimethylphenyl) scaffold in forming diverse and predictable supramolecular assemblies governed by specific hydrogen bond donors and acceptors.

| Compound | Hydrogen Bond Type | Supramolecular Motif | Reference |

|---|---|---|---|

| (2,4,6-Trimethylphenyl){2-[N-(2,4,6-trimethylphenyl)formamido]ethyl}ammonium chloride | N—H···Cl | 1D Chains | researchgate.net |

| N-(2,4,6-Trimethylphenyl)formamide | N—H⋯O | 1D Chains | researchgate.net |

| N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine | N—H···N | Dimers with R22(8) loops | nih.gov |

Computational Prediction of Molecular Geometry and Vibrational Spectra

Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting molecular properties and complementing experimental data. researchgate.netnih.gov Theoretical calculations can be used to optimize molecular geometry, predict vibrational frequencies (FT-IR and FT-Raman), and analyze electronic properties. nih.gov

Studies on structurally related compounds, such as 2,4,6-trimethylbenzene sulphonyl chloride, demonstrate the application of these methods. semanticscholar.org For this molecule, quantum chemical calculations were used to characterize its vibrational spectra, with the results showing excellent agreement with experimental data. semanticscholar.org

Key computational analyses that could be applied to this compound include:

Geometry Optimization: Predicting bond lengths, bond angles, and dihedral angles in the gas phase to compare with solid-state X-ray diffraction data.

Vibrational Analysis: Calculating the theoretical vibrational wavenumbers to aid in the assignment of experimental FT-IR and FT-Raman spectral bands. nih.gov

Molecular Electrostatic Potential (MEP): Mapping the MEP surface to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. For instance, in 2,4,6-trimethylbenzene sulphonyl chloride, the most electronegative potential is localized on the oxygen atoms, indicating them as primary sites for interaction with electrophiles. semanticscholar.org

Frontier Molecular Orbitals (HOMO-LUMO): Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand electronic transitions and chemical reactivity. semanticscholar.org

These computational approaches provide a deeper understanding of the molecule's intrinsic electronic and structural properties, which underpin its chemical behavior and intermolecular interactions.

Applications in Advanced Catalysis and Ligand Design

Organocatalytic Roles of (2,4,6-Trimethylphenyl)methanamine-Derived Systems

Primary amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. rsc.org Derivatives of (2,4,6-Trimethylphenyl)methanamine leverage the bulky mesityl group to create a chiral environment around the reactive center, thereby guiding the stereochemical outcome of reactions.

The application of chiral primary amines derived from the mesityl scaffold has proven effective in a variety of asymmetric transformations. These catalysts are often employed in reactions where control over the three-dimensional arrangement of molecules is critical for achieving high enantioselectivity. beilstein-journals.org The bulky 2,4,6-trimethylphenyl group plays a crucial role in establishing a sterically hindered environment that dictates the facial selectivity of substrate approach.

One prominent area of application is the asymmetric aza-Michael reaction, a key carbon-nitrogen bond-forming reaction. beilstein-journals.orgnih.gov Chiral organocatalysts incorporating the mesityl amine framework can effectively catalyze the addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds. The catalyst's steric bulk shields one face of the intermediate, leading to the preferential formation of one enantiomer. These reactions are valued for their high yields and excellent enantiomeric excesses. beilstein-journals.org

The effectiveness of these catalysts is often attributed to their ability to form well-defined transition states. For instance, in reactions proceeding through an iminium ion intermediate, the mesityl group can direct the incoming nucleophile to the less hindered face of the molecule, as illustrated in the table below summarizing representative results.

Table 1: Performance of Mesityl-Derived Organocatalysts in Asymmetric Reactions

| Reaction Type | Substrate A | Substrate B | Catalyst Type | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Aza-Michael Addition | Chalcone | 4-Nitrophthalimide | Chiral Mesityl-Thiourea | 92 | 95 |

| Aldol Reaction | Cyclohexanone | 4-Nitrobenzaldehyde | Chiral Mesityl-Proline | 85 | 91 |

This table presents illustrative data based on typical findings for sterically hindered amine organocatalysts in relevant asymmetric reactions.

The amine functionality of (2,4,6-Trimethylphenyl)methanamine allows it to act as a Brønsted base, while its conjugate acid, the corresponding ammonium (B1175870) ion, can function as a Brønsted acid. This dual catalytic capability is valuable in various organic transformations. The use of Brønsted acids as co-catalysts has been shown to dramatically increase the efficiency of certain reactions, such as photoredox functionalizations, by accelerating the key bond-forming steps. nih.gov

While extensive research in non-conventional media for this specific amine is emerging, the principles of Brønsted acid-base catalysis suggest its potential utility. In low-polarity or non-conventional solvents, the localized charge of the ammonium salt derived from the mesityl amine can facilitate reactions by activating electrophiles through hydrogen bonding or by stabilizing anionic intermediates. The bulky mesityl group can influence the solubility and aggregation state of the catalyst in such media, potentially leading to unique reactivity or selectivity compared to standard solvents. The catalyst can deprotonate substrates with acidic protons, forming a chiral ion pair that directs subsequent enantioselective reactions with electrophiles. nih.gov

Design and Synthesis of Ligands Incorporating the (2,4,6-Trimethylphenyl)methanamine Scaffold for Transition Metal Catalysis

The (2,4,6-Trimethylphenyl)methanamine framework is a valuable building block for synthesizing sterically demanding ligands for transition metal catalysis. wikipedia.org The inherent bulk of the mesityl group is a critical design element for creating a specific coordination environment around a metal center, which is essential for controlling catalytic activity and selectivity. rutgers.edu These ligands can stabilize reactive intermediates and promote challenging bond activations. rutgers.edu

Ligands derived from (2,4,6-trimethylphenyl)methanamine can be synthesized through straightforward chemical modifications, such as condensation with carbonyl compounds to form Schiff bases (imines) or other multi-dentate structures. These ligands then coordinate to transition metals like palladium, copper, nickel, or gold to form stable complexes. nih.govsapub.org

The mesityl group directly influences the coordination geometry of the resulting metal complex. For instance, in copper(I) complexes, ligands bearing the 2,4,6-trimethylphenyl group can lead to distorted trigonal–planar or nearly linear coordination modes, depending on the number of coordinating ligands. nih.gov The steric pressure exerted by the ortho-methyl groups forces a specific spatial arrangement, creating a well-defined catalytic pocket. This steric hindrance can prevent catalyst deactivation pathways such as dimerization and can be crucial for isolating unstable intermediates. rutgers.edu

Table 2: Structural Characteristics of Metal Complexes with Mesityl-Containing Ligands

| Metal Center | Ligand Type | Coordination Number | Geometry | Key Feature |

|---|---|---|---|---|

| Copper(I) | μ-Mesityl | 2 or 3 | Linear or Distorted Trigonal | Puckered {Cu4C4} ring formation in tetramers. nih.gov |

| Palladium(II) | N-Heterocyclic Carbene (IMes) | 4 | Square Planar | Extreme steric bulk around the metal. rutgers.edu |

| Gold(I) | Hemilabile (P^N) | 2 | Linear | Modulated electronic properties for redox catalysis. chemrxiv.org |

This table summarizes typical coordination environments for metals with ligands derived from or related to the mesityl scaffold.

The performance of a transition metal catalyst is intimately linked to the steric and electronic properties of its surrounding ligands. nih.govnih.gov The 2,4,6-trimethylphenyl group provides a powerful tool for modulating these properties.

Steric Effects : The primary influence of the mesityl group is its significant steric bulk. researchgate.net The two ortho-methyl groups restrict rotation around the phenyl-nitrogen or phenyl-carbon bond, creating a rigid and congested environment around the metal center. This steric hindrance is advantageous in several ways: it can promote reductive elimination, the final step in many cross-coupling reactions, leading to higher turnover rates. It can also prevent the coordination of multiple substrate molecules, thereby enhancing selectivity in processes like polymerization or metathesis. rsc.org

Electronic Effects : The three methyl groups on the phenyl ring are electron-donating through induction and hyperconjugation. This increases the electron density on the coordinating atom (e.g., nitrogen or carbon), which in turn enhances the electron-donating capacity of the ligand to the metal center. A more electron-rich metal center is generally more reactive in oxidative addition steps, a key activation process in cross-coupling catalysis. chemrxiv.org By systematically modifying the substituents on the aryl ring, the electronic properties (HOMO/LUMO levels) of the catalyst can be fine-tuned for optimal performance in specific reactions. rutgers.edu

The interplay between these steric and electronic factors allows for the rational design of catalysts. For example, in palladium-catalyzed cross-coupling reactions, bulky, electron-rich ligands derived from the mesityl scaffold have demonstrated superior activity, enabling difficult couplings such as those involving C-Cl bond activation or the amidation of esters. rutgers.edu

Computational Chemistry and Theoretical Studies

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and inherent reactivity. usc.edu Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are central to these investigations. mdpi.comresearchgate.net DFT, in particular, is widely used for its balance of computational cost and accuracy in predicting molecular properties.

Studies on the electronic structure of (2,4,6-Trimethylphenyl)methanamine focus on several key areas:

Molecular Geometry Optimization: Calculations are performed to find the lowest energy structure of the molecule, predicting bond lengths, bond angles, and dihedral angles. researchgate.net For (2,4,6-Trimethylphenyl)methanamine, a key feature is the orientation of the aminomethyl group relative to the trimethyl-substituted phenyl ring.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For the protonated amine (hydrochloride salt), the MEP would show a significant positive potential around the -NH3+ group, indicating its susceptibility to nucleophilic attack.

Reactivity Descriptors: Based on the electronic structure, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include electronegativity, chemical hardness, and electrophilicity index.

Below is a table of hypothetical electronic properties for the (2,4,6-Trimethylphenyl)methanamine cation, as would be calculated using DFT at the B3LYP/6-31G(d,p) level of theory.

| Property | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating capability (lower values suggest weaker donation). |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability (higher values suggest weaker acceptance). |

| HOMO-LUMO Gap | 7.3 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 12.5 Debye | Reflects the overall polarity of the molecule, influenced by the charged amine group. |

| Electronegativity (χ) | 4.85 eV | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 3.65 eV | A measure of resistance to change in electron distribution; higher values indicate greater stability. |

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum mechanical calculations for a molecule of this type.

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

While quantum mechanics describes the electronic structure of a molecule in a static state, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes and interactions with the surrounding environment, such as a solvent. mdpi.com

For (2,4,6-Trimethylphenyl)methanamine hydrochloride, MD simulations can elucidate:

Conformational Analysis: The molecule is not rigid and can adopt various conformations due to rotation around single bonds, primarily the C-C bond connecting the benzyl (B1604629) group to the ring and the C-N bond. MD simulations can explore the potential energy surface to identify stable and metastable conformers and the energy barriers between them. The steric hindrance from the ortho-methyl groups on the mesitylene (B46885) ring significantly restricts the rotational freedom of the aminomethyl substituent.

Solvation Effects: In a solution (e.g., water), the solvent molecules explicitly interact with the solute. MD simulations can model the formation of a solvation shell around the (2,4,6-Trimethylphenyl)methanamine cation. nih.gov The charged -NH3+ group would be expected to form strong hydrogen bonds with water molecules, while the hydrophobic trimethylphenyl group would influence the local water structure. These simulations can calculate properties like the radial distribution function to quantify the organization of solvent molecules around the solute.

A conformational analysis would reveal the relative energies of different rotational isomers (rotamers).

| Conformer | Dihedral Angle (Ring-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| Anti-periplanar | ~180° | 0.00 | 75% |

| Syn-clinal (Gauche) | ~60° | 2.5 | 12.5% |

| Syn-clinal (Gauche) | ~-60° | 2.5 | 12.5% |

Note: This data is hypothetical, illustrating how steric hindrance from the methyl groups would likely favor a conformation where the bulky amine group is positioned away from the ring.

Prediction of Spectroscopic Signatures and Their Experimental Validation

Quantum chemistry methods can accurately predict various spectroscopic properties of molecules. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Infrared (IR) Spectroscopy: Theoretical calculations can determine the harmonic vibrational frequencies of a molecule. researchgate.net Each frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For this compound, key predicted vibrations would include the N-H stretches of the ammonium (B1175870) group, C-H stretches of the methyl and aromatic groups, and the C-N stretch. Theoretical frequencies are often systematically scaled to correct for anharmonicity and achieve better agreement with experimental data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding tensors for each nucleus. These calculations are highly sensitive to the molecule's three-dimensional structure and electronic environment. Comparing the predicted chemical shifts with experimental values serves as a stringent test of the computed molecular geometry.

The following table provides a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) | Expected Experimental Range (cm⁻¹) |

| N-H Stretch (asymmetric, -NH3+) | 3050 | 3100 - 3000 |

| N-H Stretch (symmetric, -NH3+) | 2980 | 3000 - 2900 |

| C-H Stretch (aromatic) | 3015 | 3050 - 3000 |

| C-H Stretch (aliphatic, -CH3, -CH2-) | 2940 | 2980 - 2850 |

| N-H Bend (asymmetric, -NH3+) | 1610 | 1630 - 1600 |

| C=C Stretch (aromatic ring) | 1585 | 1600 - 1575 |

Note: This data is illustrative. The comparison between predicted and experimental values is crucial for validating the computational model.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Reactivity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity or other properties. semanticscholar.orgeuropa.eu A QSAR model takes the form of an equation that relates molecular descriptors to a specific activity. nih.gov

While a full QSAR study requires a dataset of related compounds, the principles can be applied to understand the design features of (2,4,6-Trimethylphenyl)methanamine that influence its reactivity. The process involves:

Descriptor Calculation: A wide range of molecular descriptors are calculated for the molecule and its hypothetical analogues. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods are used to build a regression model linking a subset of these descriptors to an observed reactivity parameter. nih.gov

Validation: The model's predictive power is rigorously tested to ensure it is statistically robust and not a result of chance correlation. semanticscholar.org

For (2,4,6-Trimethylphenyl)methanamine, relevant descriptors for a reactivity model might include:

| Descriptor Class | Specific Descriptor Example | Relevance to Reactivity |

| Electronic | HOMO/LUMO Energies | Relates to the ability to participate in electron transfer reactions. |

| Steric | Molar Volume / Surface Area | Quantifies the bulkiness of the molecule, which can affect its ability to approach a reaction site. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, which influences solubility and interaction with nonpolar environments. |

QSAR models based on such descriptors can guide the design of new molecules with enhanced or diminished reactivity by suggesting specific structural modifications, such as changing the substitution pattern on the phenyl ring. researchgate.net

Derivatization Strategies and Synthesis of Novel Chemical Entities

Functionalization of the Methanamine Nitrogen for Scaffold Diversification

The primary amino group of (2,4,6-trimethylphenyl)methanamine is a key site for chemical modification, enabling a wide range of derivatization reactions. These reactions are fundamental for diversifying the molecular scaffold and introducing functionalities that can alter the compound's physical, chemical, and biological properties. Common strategies for functionalizing the methanamine nitrogen include acylation, alkylation, and condensation reactions to form imines (Schiff bases). sigmaaldrich.comjfda-online.comlibretexts.org

The reactivity of the amino group is influenced by steric hindrance from the ortho-methyl groups on the phenyl ring. sigmaaldrich.com However, the unprotonated amino group remains a reactive species capable of participating in various transformations. nih.gov

Key Derivatization Reactions:

Acylation: The reaction with acylating agents, such as acid chlorides or anhydrides, yields amides. For instance, the formation of N-(2,4,6-Trimethylphenyl)formamide has been reported as a product derived from reactions involving N-heterocyclic carbene precursors. researchgate.net

Alkylation: The nitrogen can be alkylated to form secondary or tertiary amines. The synthesis of N,N'–bis–(2,4,6–trimethylphenylamino)ethane dihydrobromide via the dialkylation of dibromoethane with 2,4,6-trimethylphenylamine demonstrates a direct N-alkylation approach. researchgate.net

Schiff Base Formation: Condensation with aldehydes or ketones results in the formation of imines. A notable example is the synthesis of a Schiff base from 2,4,6-trimethylphenylamine and o-vanillin, which demonstrates the accessibility of the amino group for condensation reactions. nih.gov

These functionalization methods provide a versatile toolkit for chemists to modify the (2,4,6-trimethylphenyl)methanamine core, thereby enabling the exploration of new chemical space and the development of compounds with diverse structural features.

| Reaction Type | Reagent/Precursor | Resulting Functional Group/Product | Reference |

|---|---|---|---|

| Acylation | Formylating agent | Formamide (B127407) (N-(2,4,6-Trimethylphenyl)formamide) | researchgate.net |

| Alkylation | 1,2-Dibromoethane | Secondary Amine (N,N'–bis–(2,4,6–trimethylphenylamino)ethane) | researchgate.net |

| Condensation | o-Vanillin (aldehyde) | Imine / Schiff Base ({3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol}) | nih.gov |

Synthesis of Multifunctional Molecules Bearing the (2,4,6-Trimethylphenyl)methanamine Moiety

The incorporation of the (2,4,6-trimethylphenyl)methanamine moiety into larger, multifunctional molecules is a key strategy in the design of compounds with complex properties. mdpi.com This approach involves combining the sterically demanding trimethylphenyl group with other distinct chemical fragments or pharmacophores to create a single molecule with multiple functional domains.

One successful application of this strategy is the synthesis of Schiff bases that link the (2,4,6-trimethylphenyl)amino-methyl group to other functionalized aromatic systems. For example, the condensation of 2,4,6-trimethylphenylamine with o-vanillin yields {3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol}. nih.gov This molecule integrates the bulky aminomethylphenyl unit with a methoxyphenol group, another common structural motif. The resulting compound was investigated for its antibacterial properties and its effects on lung cancer cell lines, demonstrating the potential for creating multifunctional agents through this synthetic approach. nih.gov

Another area where this moiety is crucial is in the field of organometallic chemistry and catalysis. The (2,4,6-trimethylphenyl) group, often referred to as mesityl (Mes), is frequently used in the synthesis of N-heterocyclic carbene (NHC) ligands. researchgate.net These ligands, such as those derived from 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts, coordinate to metal centers to form catalysts for a wide array of organic transformations. researchgate.net In this context, the (2,4,6-trimethylphenyl)methanamine derivative acts as a precursor to the NHC ligand, which then becomes part of a multifunctional catalytic complex.

| Core Structure | Incorporated Moiety | Resulting Multifunctional Molecule | Application/Study Area | Reference |

|---|---|---|---|---|

| Schiff Base | (2,4,6-trimethyl-phenylamino)-methyl | {3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol} | Antibacterial and Anticancer Activity | nih.gov |

| Imidazolinium Salt | 2,4,6-trimethylphenyl | 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts | Precursors for N-Heterocyclic Carbene (NHC) Ligands in Catalysis | researchgate.net |

Exploration of Novel Heterocyclic Systems Derived from (2,4,6-Trimethylphenyl)methanamine

The use of (2,4,6-trimethylphenyl)methanamine and its close analogues as building blocks for the synthesis of novel heterocyclic systems is a significant area of research. The primary amine provides a reactive handle for participating in cyclization reactions to form a variety of nitrogen-containing rings. researchgate.netbeilstein-journals.org The bulky 2,4,6-trimethylphenyl substituent often imparts unique properties to the resulting heterocycles, including enhanced stability and solubility in organic solvents.

A prominent application is in the synthesis of N-heterocyclic carbenes (NHCs), which are typically derived from azolium salts. The synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts is a key step in accessing some of the most widely used NHC ligands. researchgate.net These salts are prepared from N,N'–bis–(2,4,6–trimethylphenylamino)ethane, which itself is synthesized from 2,4,6-trimethylphenylamine. researchgate.net The resulting imidazolinium ring is a five-membered heterocycle that serves as a stable precursor to the highly reactive carbene.

Another example involves the construction of thiazole (B1198619) rings. The reaction of N-mesitylthiourea (derived from 2,4,6-trimethylphenylamine) with 2-chloro-1,1-dimethoxyethane in the presence of acid leads to the formation of N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine. nih.gov This reaction demonstrates a classic cyclization strategy to build a five-membered sulfur- and nitrogen-containing heterocycle directly incorporating the trimethylphenyl moiety.

These synthetic routes highlight the utility of (2,4,6-trimethylphenyl)methanamine derivatives in constructing diverse heterocyclic frameworks, from imidazolinium salts for catalysis to thiazoles.

| Heterocyclic System | Synthetic Precursor | Key Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| Imidazoline | N,N'–bis–(2,4,6–trimethylphenylamino)ethane | Cyclization with orthoformate | 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium chloride | researchgate.net |

| Thiazole | N-mesitylthiourea | Condensation/Cyclization | N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine | nih.gov |

Advanced Analytical Methodologies for Research Characterization

High-Resolution Mass Spectrometry for Structural Elucidation of Reaction Intermediates

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating the mechanisms of chemical reactions by identifying transient and low-abundance reactive intermediates. rsc.org Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of an ion. purdue.edu This capability is paramount when studying the synthesis or degradation of (2,4,6-Trimethylphenyl)methanamine, where various short-lived species may be formed. nih.gov

In a typical synthetic route, intermediates such as imines or partially substituted precursors may exist fleetingly. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with HRMS can gently ionize these species from the reaction mixture for detection. purdue.eduresearchgate.net The precise mass-to-charge ratio (m/z) obtained for a detected ion can be used to generate a unique molecular formula, thereby providing strong evidence for a proposed intermediate.

Furthermore, tandem mass spectrometry (MS/MS) experiments, often involving collision-activated dissociation (CAD), are used to fragment the isolated intermediate ions. nih.govresearchgate.net The resulting fragmentation pattern offers a fingerprint that helps to piece together the ion's structure. For instance, in the analysis of a reaction involving (2,4,6-Trimethylphenyl)methanamine, the characteristic loss of ammonia (B1221849) or the cleavage of the benzylic C-N bond in a protonated intermediate would provide critical structural information. researchgate.net This approach allows researchers to map out reaction pathways and optimize conditions by understanding the formation and consumption of key intermediates. researchgate.netresearchgate.net

| Hypothetical Intermediate | Molecular Formula | Calculated Monoisotopic Mass (Da) | Ion Detected ([M+H]⁺) | Expected Key MS/MS Fragment |

|---|---|---|---|---|

| 2,4,6-Trimethylbenzaldimine | C₁₀H₁₃N | 147.1048 | 148.1121 | Loss of NH₃ |

| (2,4,6-Trimethylphenyl)methanol | C₁₀H₁₄O | 150.1045 | 133.0961 ([M-OH]⁺) | Loss of H₂O |

| N-(2,4,6-Trimethylbenzyl)formamide | C₁₁H₁₅NO | 177.1154 | 178.1226 | Loss of CO |

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural Assignments

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, complex structural assignments for molecules like (2,4,6-Trimethylphenyl)methanamine hydrochloride often require multidimensional (2D) NMR techniques. nih.gov These experiments reveal through-bond and through-space correlations between nuclei, allowing for unambiguous assignment of all signals and confirmation of the molecular structure. researchgate.netipb.pt

Key 2D NMR experiments used for structural assignment include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For (2,4,6-Trimethylphenyl)methanamine, a COSY spectrum would show correlations between the protons of the aminomethyl group (-CH₂-NH₃⁺).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with their directly attached carbons. nih.gov This is essential for assigning the carbon signals of the aromatic ring, the methyl groups, and the benzylic methylene (B1212753) group based on their known proton shifts.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies nuclei that are close in space, providing information about the molecule's conformation. nih.gov

These advanced techniques are particularly crucial when analyzing reaction mixtures containing isomers or structurally similar byproducts, where 1D spectra may be heavily overlapped. researchgate.net

| Atom/Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Ar-H (C3-H, C5-H) | ~6.9 | ~130 | Aromatic C, Methyl C |

| -CH₂- | ~4.0 | ~40 | Aromatic C1, C2, C6 |

| -NH₃⁺ | ~8.5 (broad) | N/A | -CH₂- (weak) |

| para-CH₃ (C4) | ~2.2 | ~21 | Aromatic C3, C4, C5 |

| ortho-CH₃ (C2, C6) | ~2.3 | ~19 | Aromatic C1, C2, C3, C6 |

Chromatographic Methods for Separation and Quantification in Research Mixtures (e.g., HPLC, GC-MS for mechanistic studies)

Chromatographic techniques are fundamental for separating this compound from impurities, starting materials, and byproducts, as well as for its quantification in research mixtures. rsc.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed for these purposes. rsc.orghpst.cz

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like amine hydrochlorides. ethernet.edu.et A reversed-phase HPLC method is typically used, employing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with a buffer or ion-pairing agent to ensure good peak shape for the amine. nih.gov Quantification is achieved using a UV detector, leveraging the aromatic ring's chromophore. HPLC is invaluable for monitoring reaction progress, determining product purity, and isolating the final compound. researchgate.net The separation of isomers, which can be a significant challenge, is also achievable with optimized HPLC methods. rotachrom.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. hpst.cz Since this compound is non-volatile, it typically requires derivatization to its free base form or another volatile derivative before analysis. GC-MS is particularly useful for mechanistic studies where complex mixtures of byproducts may be formed. nih.gov The high separation efficiency of capillary GC columns can resolve structurally similar compounds, including isomers, while the mass spectrometer provides definitive identification based on the fragmentation pattern of each component. researchgate.net

| Parameter | HPLC Method Example | GC-MS Method Example (for free base) |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm |

| Mobile Phase / Carrier Gas | Acetonitrile:Water (with 0.1% TFA) | Helium |

| Flow Rate / Temp. Program | 1.0 mL/min | 100°C (2 min), ramp to 280°C at 15°C/min |

| Detection | UV at 220 nm | Mass Spectrometry (EI, Scan m/z 40-400) |

| Application | Purity assessment, quantification | Byproduct identification, mechanistic studies |

Advanced Vibrational Spectroscopy for Intermolecular Interaction Analysis (e.g., FT-IR, Raman, ATR-FT-IR Imaging)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions. nih.gov These techniques are complementary and are used to confirm the identity and study the solid-state properties of this compound. nih.govspectroscopyonline.com

FT-IR Spectroscopy: In an FT-IR spectrum of the compound, characteristic absorption bands would confirm its structure. Key vibrations include the N-H stretching of the primary ammonium (B1175870) group (-NH₃⁺), which appears as a broad band in the 3200-2800 cm⁻¹ region. orgchemboulder.com Other significant bands are the aromatic C-H stretches (~3100-3000 cm⁻¹), aliphatic C-H stretches of the methyl and methylene groups (~2980-2850 cm⁻¹), N-H bending (~1600-1500 cm⁻¹), and aromatic C=C stretching vibrations (~1610 and ~1480 cm⁻¹). The C-N stretching vibration is also observable in the 1250-1020 cm⁻¹ region. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. semanticscholar.org It provides complementary information to FT-IR, especially for the aromatic ring and carbon backbone vibrations. The aromatic ring breathing modes are often strong in the Raman spectrum, providing a clear fingerprint for the substituted phenyl group.

Attenuated Total Reflectance (ATR)-FT-IR Imaging: This advanced technique allows for the spatially resolved chemical analysis of a sample surface without extensive preparation. nih.govrsc.org ATR-FTIR imaging can be used to study the homogeneity of a solid sample, identify different polymorphic forms, or analyze the interaction of the compound with a surface, which is valuable in materials science and formulation research. imperial.ac.ukresearchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (Typical Observation) |

|---|---|---|

| N-H Stretch (Ammonium) | 3200 - 2800 (broad) | FT-IR |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2980 - 2850 | FT-IR, Raman |

| N-H Bend (Ammonium) | 1600 - 1500 | FT-IR |

| Aromatic C=C Stretch | 1610, 1480 | FT-IR, Raman (strong) |

| C-N Stretch | 1250 - 1020 | FT-IR |

Emerging Research Frontiers and Unexplored Potential

Integration into Advanced Materials Science Beyond Polymeric Scaffolds

The sterically hindered nature of the 2,4,6-trimethylphenyl group in (2,4,6-Trimethylphenyl)methanamine hydrochloride offers intriguing possibilities for its use as a building block in advanced materials beyond traditional polymers. One of the most promising areas is in the design and synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and diverse topologies make them suitable for applications in gas storage, separation, and catalysis. mdpi.comfrontiersin.org

The amine functionality of (2,4,6-Trimethylphenyl)methanamine could be utilized as a coordination site for metal centers, while the bulky trimethylphenyl group could act as a structural pillar, influencing the porosity and dimensionality of the resulting framework. The steric hindrance provided by the mesityl group could prevent dense packing, potentially leading to the formation of MOFs with large, accessible pores. Furthermore, the amine group could be post-synthetically modified to introduce other functional groups, enhancing the material's properties for specific applications. For instance, MOFs incorporating amine functionalities have shown promise in the selective recognition of organic amines and in the catalytic fixation of carbon dioxide. nih.gov

The potential for creating novel MOF architectures with unique properties makes the exploration of (2,4,6-Trimethylphenyl)methanamine and its derivatives as organic linkers a compelling research avenue.

Sustainable Chemistry and Green Synthesis Prospects

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. researchgate.net The synthesis of amines, a crucial class of compounds in the chemical industry, is an area where green chemistry can have a significant impact. Traditional methods for amine synthesis often involve harsh reagents, stoichiometric waste, and significant energy consumption. rsc.org

Future research into the synthesis of this compound will likely focus on developing more sustainable and environmentally benign routes. This could involve several approaches:

Catalytic Hydrogenation: Moving away from stoichiometric reducing agents, the catalytic hydrogenation of corresponding nitro or imine precursors using heterogeneous catalysts offers a cleaner alternative. Research into efficient and recyclable catalysts for the reduction of sterically hindered substrates would be particularly relevant. rsc.org

Biocatalysis: The use of enzymes, such as transaminases or imine reductases, for the synthesis of amines is a rapidly growing field. mdpi.comresearchgate.net Biocatalysis offers high selectivity under mild reaction conditions, often in aqueous media, thereby reducing the reliance on volatile organic solvents. nih.gov Developing biocatalytic routes for sterically hindered amines like (2,4,6-Trimethylphenyl)methanamine presents a challenge but also a significant opportunity for green synthesis. acs.orgwiley.com

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-derived solvents, is a key aspect of green chemistry. Research into the synthesis of benzylamines in green media like choline (B1196258) chloride/sodium salt mixtures has shown promise for producing these compounds without salt by-products. researchgate.net

The development of such green synthetic protocols would not only reduce the environmental footprint of producing this compound but also align with the broader goals of sustainable chemical manufacturing.

High-Throughput Screening Methodologies in Catalyst Discovery

High-throughput screening (HTS) has revolutionized the discovery and optimization of catalysts by enabling the rapid evaluation of large libraries of potential candidates. enamine.demotion.ac.in This methodology is particularly valuable in identifying catalysts for challenging transformations where reaction conditions are highly substrate-dependent. enamine.de

(2,4,6-Trimethylphenyl)methanamine and its derivatives, with their distinct steric and electronic properties, could be valuable components of catalyst libraries. For instance, they could be screened as ligands for metal-catalyzed cross-coupling reactions or as organocatalysts for various transformations. HTS techniques allow for the parallel screening of numerous reaction parameters, including the catalyst, solvent, base, and temperature, to quickly identify optimal conditions. mpg.de

Several analytical techniques are employed in HTS for catalysis, including:

Spectroscopic Methods: UV/Vis spectroscopy and fluorescence-based assays can be used for the parallel monitoring of reactions. mpg.de

Mass Spectrometry: Scanning mass spectrometry is a powerful tool for investigating reaction selectivity in high-throughput formats. mpg.de

Chromatography: Gas and liquid chromatography are widely used for the detailed analysis of reaction outcomes in HTS workflows.

The application of HTS to screen libraries containing this compound or its derivatives could accelerate the discovery of new and efficient catalytic systems. For chiral amines, HTS methods have been developed to determine both the yield and enantiomeric excess of reactions, which is crucial for asymmetric catalysis. nih.gov

Advanced Data Science and Machine Learning Applications in Predicting Reactivity and Design

In recent years, data science and machine learning (ML) have emerged as powerful tools in chemistry for predicting molecular properties, reaction outcomes, and for the rational design of new molecules and catalysts. nih.govacs.org These computational approaches can significantly reduce the time and experimental effort required for chemical research and development.

For a compound like this compound, machine learning models could be employed in several ways:

Predicting Reactivity: By training on large datasets of known chemical reactions, ML models can learn to predict the most likely products of a given set of reactants and reagents. acs.org This could be used to anticipate the reactivity of (2,4,6-Trimethylphenyl)methanamine in various chemical transformations.

Catalyst Design: Machine learning algorithms can identify patterns and relationships between the structure of a catalyst and its performance. nih.gov This knowledge can then be used to design new catalysts with improved activity, selectivity, and stability. For instance, ML models could be used to design catalysts tailored for reactions involving sterically hindered amines.

Predicting Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models, a form of machine learning, can predict various physical and chemical properties of molecules based on their structure. acs.org This could be used to estimate properties of this compound that are relevant to its potential applications.

The integration of machine learning into the research workflow for this compound has the potential to accelerate the discovery of its applications and to optimize its synthesis and use in a more efficient and data-driven manner.

Q & A

Basic: What are the established synthetic routes for (2,4,6-Trimethylphenyl)methanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves sequential alkylation and amination steps. A common route starts with 2,4,6-trimethylbenzyl chloride, which undergoes nucleophilic substitution with ammonia or methylamine under controlled pH (8–10) to form the primary amine. The hydrochloride salt is precipitated using HCl in anhydrous ethanol .

Optimization Strategies:

- Catalyst Selection: Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction rates in biphasic systems.

- Temperature Control: Maintain temperatures between 40–60°C during amination to avoid byproduct formation.

- Purification: Recrystallization from ethanol/water (3:1 v/v) improves purity (>98% by HPLC). Yields can reach 70–85% under optimized conditions .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Aromatic protons appear as a singlet (δ 6.7–6.9 ppm) due to symmetrical substitution. The methyl groups on the phenyl ring resonate as singlets (δ 2.2–2.4 ppm), while the methanamine CH₂ group shows a triplet near δ 3.1 ppm .

- ¹³C NMR: The quaternary carbons of the aromatic ring appear at δ 135–140 ppm, with methyl carbons at δ 20–22 ppm.

- HPLC: Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30). Retention time (~8.2 min) and peak symmetry indicate purity .

- Mass Spectrometry: ESI-MS in positive mode shows [M+H]⁺ at m/z 180.1 (free base) and [M+Cl]⁻ at m/z 216.5 (hydrochloride) .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer: